3-Cyclopentylacrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

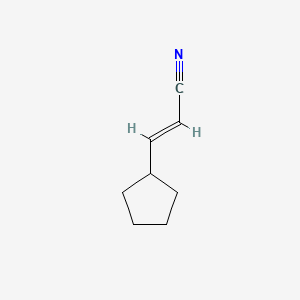

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopentylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMELXYJYSXXORF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613678 | |

| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236033-37-6, 591769-05-0 | |

| Record name | (2E)-3-Cyclopentyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopentylacrylonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Cyclopentylacrylonitrile, a key intermediate in the pharmaceutical industry.

Chemical Structure and Identification

This compound is an α,β-unsaturated nitrile. It is characterized by a cyclopentyl group attached to the β-carbon of an acrylonitrile backbone.[1] The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.[1]

| Identifier | Value |

| Molecular Formula | C₈H₁₁N[2][3][4][5] |

| Molecular Weight | 121.18 g/mol [2][3][4][5] |

| IUPAC Name (E-isomer) | (2E)-3-cyclopentylprop-2-enenitrile[4][5] |

| IUPAC Name (Z-isomer) | (2Z)-3-cyclopentylprop-2-enenitrile[6] |

| Canonical SMILES | C1CCC(C1)C=CC#N[5] |

| Isomeric SMILES (E-isomer) | C1CCC(C1)/C=C/C#N[5] |

| InChI (E-isomer) | InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+[4] |

| InChIKey (E-isomer) | VMELXYJYSXXORF-ZZXKWVIFSA-N[4] |

| CAS Number | 591769-05-0 (for the mixture of isomers)[2][3][4][5] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted and available data.

| Property | Value | Source |

| Physical State | Colorless to light yellow liquid or solid | [7][8] |

| Boiling Point (Predicted) | 209.0 ± 9.0 °C at 760 mmHg | [7][9] |

| Density (Predicted) | 1.027 ± 0.06 g/cm³ | [7][8] |

| Flash Point | 79.9 °C | [9] |

| XLogP3 | 2.4 | [6] |

| Storage Temperature | 2-8°C, airtight, dry | [7][8][10] |

Synthesis of this compound

The most prominently cited and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[11] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.[11]

Horner-Wadsworth-Emmons (HWE) Synthesis Protocol

This protocol details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[3][7]

Reagents:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Tetrahydrofuran (THF, 360 mL)

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate in THF (300 mL) is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[3][7]

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[3][7]

-

A solution of cyclopentanecarbaldehyde in THF (60 mL) is added slowly and dropwise.[3][7]

-

The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[3][7]

-

The reaction mixture is partitioned between diethyl ether and water.[3][7]

-

The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][7]

This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (approx. 89% yield), which can be used in subsequent steps without further purification.[3][7]

Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of the product from the HWE synthesis shows a mixture of (2E) and (2Z) isomers.

-

¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[3][7]

¹³C NMR, IR, and Mass Spectrometry

Reactivity and Applications in Drug Development

This compound is a versatile chemical intermediate, primarily valued for its role in the synthesis of kinase inhibitors.[1]

Key Applications:

-

Ruxolitinib Synthesis: It is a critical precursor in the production of Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[11] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[5]

-

Trasitinib Phosphate Synthesis: The compound also serves as an intermediate in the synthesis of trasitinib phosphate, another kinase inhibitor used in targeted cancer therapies.[5]

-

Organic Synthesis: The acrylonitrile functional group and the double bond allow it to participate in a variety of chemical reactions, including:

-

Nucleophilic Addition: The nitrile group can undergo nucleophilic attack.[12]

-

Electrophilic Addition: Halogens or hydrogen halides can add across the double bond.[5]

-

Hydrogenation: The double bond can be reduced to form the corresponding saturated nitrile.[5]

-

Polymerization: It can be used as a monomer in polymerization processes.[5]

-

The cyclopentyl moiety is crucial for ensuring high target selectivity and metabolic stability in the final drug products, such as Ruxolitinib.[1]

Caption: Role of this compound as a precursor to the JAK-STAT pathway inhibitor Ruxolitinib.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Information | Details |

| GHS Hazard Statements | H301: Toxic if swallowed.[12] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Hazard Class | IRRITANT[7] |

| Storage Class | 11 - Combustible Solids |

It is recommended to handle this compound in a well-ventilated area using personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13]

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 591769-05-0 [chemicalbook.com]

- 4. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 591769-05-0 [smolecule.com]

- 6. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 591769-05-0 [m.chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound, CAS No. 591769-05-0 - iChemical [ichemical.com]

- 10. 591769-05-0|this compound|BLD Pharm [bldpharm.com]

- 11. PathWhiz [pathbank.org]

- 12. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS: 591769-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile, with CAS number 591769-05-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] This α,β-unsaturated nitrile, characterized by a cyclopentyl group attached to the β-carbon of the acrylonitrile backbone, is integral to the production of kinase inhibitors, most notably Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor.[3][4] The presence of the cyclopentyl moiety is significant for achieving high target selectivity and metabolic stability in the final drug product.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and relevant safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is solid at its recommended storage temperature of 2-8°C.[5] It exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 591769-05-0 | [1] |

| Molecular Formula | C₈H₁₁N | [5] |

| Molecular Weight | 121.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Boiling Point (Predicted) | 209.0 ± 9.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.027 ± 0.06 g/cm³ | [5] |

| Flash Point | 79.9 °C | [6] |

| Storage Temperature | 2-8°C | [5] |

| InChI | 1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2 | [5] |

| InChI Key | VMELXYJYSXXORF-UHFFFAOYSA-N | [5] |

| SMILES | C(#N)C=CC1CCCC1 | [5] |

Synthesis of this compound

The most prominent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde to form an alkene.[1] In this specific synthesis, cyclopentanecarbaldehyde reacts with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base.[1] This method is favored for its high yield and good control over isomer formation.[1][4]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is based on a reported laboratory-scale synthesis of this compound.[5][7]

Materials:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

1.0 M Potassium tert-butoxide in THF (235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Tetrahydrofuran (THF) (360 mL)

-

Diethyl ether

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5][7]

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[5][7]

-

A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise at 0 °C.[5][7]

-

The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[5][7]

-

Upon completion, the mixture is partitioned between diethyl ether and water.[5][7]

-

The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[5][7]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[5] The reported yield for this reaction is approximately 89%.[5]

Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Applications in Medicinal Chemistry

The primary application of this compound is as a key building block in the synthesis of pharmaceutical compounds.[2][8]

-

Ruxolitinib Intermediate: It is a critical intermediate in the multi-step synthesis of Ruxolitinib, a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2.[3][4] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[3][4] The cyclopentyl group of this compound is incorporated into the final structure of Ruxolitinib, contributing to its binding affinity and pharmacokinetic profile.[3]

-

Trasitinib Phosphate Intermediate: The compound and its derivatives are also utilized in the preparation of intermediates for Trasitinib phosphate, another kinase inhibitor.[4][5]

-

Other Potential Applications: The unique molecular structure of this compound, with its reactive acrylonitrile moiety and lipophilic cyclopentyl group, makes it a versatile intermediate for the synthesis of various organic compounds, including those for agrochemical and material science applications.[2][3]

Spectral Data

The following ¹H NMR data has been reported for a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile in CDCl₃.[5]

| Chemical Shift (δ) | Multiplicity | Assignment |

| 6.69 | dd | 1H, trans olefin |

| 6.37 | t | 1H, cis-olefin |

| 5.29 | dd | 1H, trans-olefin |

| 5.20 | d | 1H, cis-olefin |

| 3.07-2.95 | m | 1H, cis-product |

| 2.64-2.52 | m | 1H, trans-product |

| 1.98-1.26 | m | 16H |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[5][9]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] In case of fire, use foam, dry chemical powder, or carbon dioxide.[9]

Conclusion

This compound (CAS 591769-05-0) is a pivotal intermediate in modern pharmaceutical synthesis. Its efficient production via the Horner-Wadsworth-Emmons reaction and its structural contribution to high-value therapeutics like Ruxolitinib underscore its importance in drug development. This guide provides essential technical information to aid researchers and scientists in the effective and safe utilization of this versatile chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 4. Buy this compound | 591769-05-0 [smolecule.com]

- 5. This compound | 591769-05-0 [chemicalbook.com]

- 6. This compound, CAS No. 591769-05-0 - iChemical [ichemical.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. gneechem.com [gneechem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 3-Cyclopentylacrylonitrile from Cyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, reaction mechanisms, and quantitative data for the most common and effective synthetic methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation.

Introduction

The synthesis of α,β-unsaturated nitriles is a fundamental transformation in organic chemistry, providing valuable building blocks for the construction of complex molecules. This compound, in particular, has garnered significant interest as a precursor in the synthesis of pharmaceutically active compounds. The selection of an appropriate synthetic methodology is crucial for achieving high yields, purity, and cost-effectiveness in the production of this important intermediate. This guide explores and compares three prominent methods for the synthesis of this compound from cyclopentanecarbaldehyde.

Reaction Pathways and Mechanisms

The conversion of cyclopentanecarbaldehyde to this compound involves the formation of a new carbon-carbon double bond. The three primary reactions utilized for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation. Each of these reactions employs a distinct type of nucleophilic carbon species to react with the aldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used and highly efficient method for the synthesis of alkenes.[1] It involves the reaction of an aldehyde or ketone with a phosphonate carbanion, which is generated by treating a phosphonate ester with a strong base.[1] For the synthesis of this compound, diethyl cyanomethylphosphonate is a commonly used reagent.[1] The reaction typically favors the formation of the (E)-isomer of the alkene.[2]

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, utilizing a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. For the synthesis of this compound, a nitrile-stabilized ylide, such as that derived from (cyanomethyl)triphenylphosphonium bromide, would be employed. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Caption: Wittig Reaction Pathway.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3] For the synthesis of this compound, malononitrile is a suitable active methylene compound.[3] This reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product.

Caption: Knoevenagel Condensation Pathway.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols and a summary of the quantitative data for each synthetic method.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

Reagents and Materials:

-

Cyclopentanecarbaldehyde

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate (0.246 mol) in anhydrous THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[1]

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then re-cooled to 0 °C.[1]

-

A solution of cyclopentanecarbaldehyde (0.224 mol) in anhydrous THF (60 mL) is added dropwise to the reaction mixture at 0 °C.[1]

-

The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[1]

-

Upon completion, the reaction mixture is partitioned between diethyl ether and water.[1]

-

The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Quantitative Data Summary: HWE Reaction

| Parameter | Value | Reference |

| Yield | 89% | [1][4] |

| Reactant 1 | Cyclopentanecarbaldehyde (0.224 mol) | [1] |

| Reactant 2 | Diethyl cyanomethylphosphonate (0.246 mol) | [1] |

| Base | Potassium tert-butoxide (1.0 M in THF, 235 mL) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | 0 °C to ambient temperature | [1] |

| Reaction Time | 64 hours | [1] |

| Product | Mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile | [1] |

Wittig Reaction Protocol (General)

Reagents and Materials:

-

Cyclopentanecarbaldehyde

-

(Cyanomethyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Solvents for workup and purification

Procedure:

-

(Cyanomethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere.

-

A strong base is added to generate the phosphorus ylide.

-

A solution of cyclopentanecarbaldehyde in the same anhydrous solvent is added to the ylide solution.

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified, typically by chromatography to remove the triphenylphosphine oxide byproduct.

Quantitative Data Summary: Wittig Reaction

| Parameter | Value |

| Yield | Data not available for this specific reaction |

| Reactant 1 | Cyclopentanecarbaldehyde |

| Reactant 2 | (Cyanomethyl)triphenylphosphonium bromide |

| Base | Strong base (e.g., n-BuLi, NaH) |

| Solvent | Anhydrous THF or DMSO |

| Temperature | Varies (typically 0 °C to room temperature) |

| Reaction Time | Varies |

| Product | This compound |

Knoevenagel Condensation Protocol (General)

Reagents and Materials:

-

Cyclopentanecarbaldehyde

-

Malononitrile

-

Basic catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Solvents for workup and purification

Procedure:

-

Cyclopentanecarbaldehyde and malononitrile are dissolved in a suitable solvent.

-

A catalytic amount of a base is added to the mixture.[3]

-

The reaction is heated, often with azeotropic removal of water, until completion (monitored by TLC).

-

The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Quantitative Data Summary: Knoevenagel Condensation

| Parameter | Value |

| Yield | High yields are generally reported for this reaction type[3] |

| Reactant 1 | Cyclopentanecarbaldehyde |

| Reactant 2 | Malononitrile |

| Catalyst | Basic catalyst (e.g., piperidine, ammonium acetate) |

| Solvent | Ethanol, toluene, or solvent-free |

| Temperature | Varies (often reflux) |

| Reaction Time | Varies |

| Product | This compound |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General Experimental Workflow.

Conclusion

The Horner-Wadsworth-Emmons reaction stands out as a well-documented and high-yielding method for the synthesis of this compound from cyclopentanecarbaldehyde. Its primary advantages include high yields and the ease of removal of the phosphate byproduct. While the Wittig reaction and Knoevenagel condensation represent viable alternative routes, specific and optimized protocols with quantitative yield data for this particular transformation are less readily available in the literature. For researchers and professionals in drug development, the HWE reaction currently offers the most reliable and efficient pathway for the production of this key pharmaceutical intermediate. Further investigation and optimization of the Wittig and Knoevenagel conditions could, however, provide valuable alternative synthetic strategies.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, notably Ruxolitinib.[1][2][3] This document consolidates essential data, outlines detailed experimental protocols for its synthesis, and presents visual diagrams to elucidate its synthetic pathway and role in drug development. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the CAS number 591769-05-0, is an unsaturated nitrile that exists as a colorless to light yellow liquid or solid.[4][5] It is characterized by the presence of a cyclopentyl group attached to a propenenitrile backbone.[1] This compound has low solubility in water but is soluble in organic solvents such as ethanol and ether.[6]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [1][7][8][9] |

| Molecular Weight | 121.18 g/mol | [1][7][8][9] |

| Boiling Point | 192-193 °C | [6] |

| 209 °C at 760 mmHg | [7][10][11] | |

| 209.0 ± 9.0 °C (Predicted) | [4][12] | |

| Melting Point | -30 °C | [6] |

| Density | 1.027 g/cm³ | [7][10][11] |

| 1.027 ± 0.06 g/cm³ (Predicted) | [4][12] | |

| Refractive Index | 1.570 | [11] |

| Appearance | Colorless to light yellow liquid or solid | [4][5] |

| Storage Temperature | 2-8°C | [4][13][14] |

Spectral Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile shows distinct signals for the cis and trans isomers.[4][12][15]

-

δ 6.69 (dd, 1H, trans olefin)

-

δ 6.37 (t, 1H, cis-olefin)

-

δ 5.29 (dd, 1H, trans-olefin)

-

δ 5.20 (d, 1H, cis-olefin)

-

δ 3.07-2.95 (m, 1H, cis-product)

-

δ 2.64-2.52 (m, 1H, trans-product)

-

δ 1.98-1.26 (m, 16H)

Experimental Protocols

The most prominently cited method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde to form an alkene.[2]

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[4][12][15]

Materials:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

Tetrahydrofuran (THF) (300 mL + 60 mL)

-

1.0 M potassium tert-butoxide in THF (235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate in THF is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF at 0 °C.[4][12][15]

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.[4][12][15]

-

A solution of cyclopentanecarbaldehyde in THF is then added slowly and dropwise at 0 °C.[4][12][15]

-

The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[4][12][15]

-

Upon completion, the mixture is partitioned between ether and water. The aqueous phase is extracted three times with ether and then twice with ethyl acetate.[4][12][15]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4][12][15]

-

This procedure yields the product as a mixture of (2E)- and (2Z)-isomers, which can be used in subsequent steps without further purification.[4][12][15]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[3] Its most notable application is as a key intermediate in the preparation of Ruxolitinib.[1][2][7][12] Ruxolitinib is a Janus kinase (JAK) inhibitor used to treat myeloproliferative neoplasms such as myelofibrosis and polycythemia vera.[1][3]

Caption: Role in Ruxolitinib synthesis.

Safety and Handling

This compound is classified as an irritant.[4][12] Safety data sheets (SDS) indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and protective clothing, should be worn when handling this chemical.[5] It should be used in a well-ventilated area, and all personal contact, including inhalation, should be avoided.[5] Store the compound in a well-ventilated place with the container tightly closed.[5]

Conclusion

This technical guide provides a consolidated resource on the physical properties, synthesis, and applications of this compound. The data and protocols presented herein are intended to support researchers and professionals in their work by providing a foundational understanding of this important chemical intermediate. The provided visualizations offer a clear depiction of its synthesis and its role in the development of critical pharmaceuticals.

References

- 1. Buy this compound | 591769-05-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 591769-05-0 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound (591769-05-0) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]

- 7. This compound - Protheragen [protheragen.ai]

- 8. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound, CAS No. 591769-05-0 - iChemical [ichemical.com]

- 11. Page loading... [guidechem.com]

- 12. This compound CAS#: 591769-05-0 [m.chemicalbook.com]

- 13. 591769-05-0|this compound|BLD Pharm [bldpharm.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Cyclopentylacrylonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylacrylonitrile (CAS No. 591769-05-0), a key intermediate in the synthesis of various pharmaceuticals.[1] The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for ¹H NMR is available, the ¹³C NMR, IR, and MS data are presented based on typical values and predictive models due to the limited availability of specific experimental spectra in public databases.

Molecular Structure and Properties

-

Molecular Formula: C₈H₁₁N[2]

-

Molecular Weight: 121.18 g/mol [2]

-

Structure: this compound consists of a cyclopentyl group attached to a three-carbon chain containing a nitrile functional group and a carbon-carbon double bond. It exists as a mixture of (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the observed and predicted NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals from the cyclopentyl ring protons and the vinylic protons of the acrylonitrile moiety. The data presented below is for a mixture of (E) and (Z) isomers in CDCl₃.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Isomer) |

| 6.69 | dd | 1H | Olefinic proton (trans) |

| 6.37 | t | 1H | Olefinic proton (cis) |

| 5.29 | dd | 1H | Olefinic proton (trans) |

| 5.20 | d | 1H | Olefinic proton (cis) |

| 3.07-2.95 | m | 1H | Methine proton (cis) |

| 2.64-2.52 | m | 1H | Methine proton (trans) |

| 1.98-1.26 | m | 8H | Cyclopentyl protons |

dd = doublet of doublets, t = triplet, d = doublet, m = multiplet

¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~155 | β-olefinic carbon |

| ~118 | Nitrile carbon (-C≡N) |

| ~97 | α-olefinic carbon |

| ~42 | Methine carbon of cyclopentyl group |

| ~33 | Methylene carbons of cyclopentyl group |

| ~26 | Methylene carbon of cyclopentyl group |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050 | =C-H stretch | Medium |

| 2960-2870 | C-H stretch (cyclopentyl) | Strong |

| ~2225 | -C≡N stretch (nitrile) | Medium |

| ~1640 | C=C stretch (alkene) | Medium |

| ~970 | =C-H bend (out-of-plane, trans) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and potential major fragments are predicted below.

| m/z | Ion |

| 121 | [M]⁺ (Molecular Ion) |

| 120 | [M-H]⁺ |

| 94 | [M-C₂H₃]⁺ |

| 80 | [M-C₃H₅]⁺ |

| 67 | [C₅H₇]⁺ |

| 54 | [C₄H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: In EI, the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. In ESI, the sample is sprayed through a charged capillary to form ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 3-Cyclopentylacrylonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Cyclopentylacrylonitrile, a key chemical intermediate in the pharmaceutical industry.[1] It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its significance, particularly in the production of kinase inhibitors like Ruxolitinib.[2]

Core Chemical and Physical Properties

This compound (CAS No: 591769-05-0) is an α,β-unsaturated nitrile featuring a cyclopentyl group.[2] This structure, with a double bond conjugated to a nitrile group, is crucial for its reactivity in organic synthesis.[3] The compound exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer generally being more predominant and thermodynamically favored.[2][3]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [3][4][5][6][7] |

| Molecular Weight | 121.18 g/mol | [4][6][7] |

| CAS Number | 591769-05-0 | [1][4][5][8] |

| IUPAC Name | (E)-3-cyclopentylprop-2-enenitrile | [3] |

| Boiling Point (Predicted) | 209.0 ± 9.0 °C | [8] |

| Density (Predicted) | 1.027 ± 0.06 g/cm³ | [8] |

| Topological Polar Surface Area | 23.8 Ų | [9][10] |

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

One of the most efficient and widely used methods for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This method involves the condensation of a phosphonate carbanion with an aldehyde.[1] The following protocol is a detailed methodology for this synthesis.

Materials:

-

1.0 M Potassium tert-butoxide in Tetrahydrofuran (THF) (235 mL)[7][8]

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Carbanion Formation: To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) cooled to 0 °C in an ice bath, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[7][8]

-

Reaction Initiation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, cool the mixture back down to 0 °C.[7][8]

-

Aldehyde Addition: At 0 °C, add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise to the reaction mixture.[7][8]

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir continuously for 64 hours.[7][8]

-

Work-up and Extraction: Upon completion, partition the mixture between diethyl ether and water. Extract the aqueous phase three times with diethyl ether, followed by two extractions with ethyl acetate.[8]

-

Isolation: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[8] Filter and concentrate the solution under reduced pressure to yield the product.[8]

This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile with yields reported around 89%.[8] The product can often be used in subsequent steps without further purification.[8]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction for synthesizing this compound.

Caption: Horner-Wadsworth-Emmons Synthesis Pathway.

Applications in Drug Development

This compound is a crucial building block in medicinal chemistry.[2] Its primary significance lies in its role as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Ruxolitinib and Trasitinib phosphate.[3][8] Ruxolitinib is used in the treatment of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[2][3] The cyclopentyl group of the molecule is noted for contributing to high target selectivity and metabolic stability in the final drug product.[2] This makes the reliable synthesis of high-purity this compound critical for the pharmaceutical supply chain.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 3. Buy this compound | 591769-05-0 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Cyclopentyl-acrylonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 591769-05-0 [chemicalbook.com]

- 9. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile: Discovery, Synthesis, and Applications

Authored by: Gemini AI

Abstract

3-Cyclopentylacrylonitrile (CAS No. 591769-05-0) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor, Ruxolitinib. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details established synthetic protocols, with a focus on the Horner-Wadsworth-Emmons reaction, and presents its applications in drug discovery and specialty chemical synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth technical information to support ongoing research and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of acrylonitrile derivatives and their versatile applications in organic synthesis.[1] While a singular "discovery" event is not well-documented, its emergence as a significant chemical entity coincides with the development of complex pharmaceutical molecules where the unique structural combination of a cyclopentyl group and an acrylonitrile moiety offers distinct advantages. Its primary importance came to light with its use as a critical building block in the synthesis of Ruxolitinib, a potent JAK inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[1][2] Consequently, the history of this compound is more accurately a narrative of its evolving role as a key intermediate, driving the development of efficient and scalable synthetic methodologies to meet the demands of the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for quality control. The compound is an unsaturated nitrile characterized by the presence of a cyclopentyl group attached to the acrylonitrile backbone.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [3][4] |

| Molecular Weight | 121.18 g/mol | [3][4][5][6] |

| CAS Number | 591769-05-0 | [3][4] |

| Appearance | Colorless to light yellow liquid or solid | [7][8] |

| Boiling Point | 209.0 ± 9.0 °C (Predicted) | [8][9] |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) | [8] |

| Topological Polar Surface Area | 23.8 Ų | [3][5][6] |

| XLogP3 | 2.4 | [3][5][6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [8][9] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde, in this case, cyclopentanecarbaldehyde. The HWE reaction is favored for its generally high yields and stereoselectivity, producing predominantly the E-isomer of the alkene.[10]

Horner-Wadsworth-Emmons Reaction: A Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of this compound.[8][11]

Reagents and Materials:

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Cyclopentanecarbaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a solution of 1.0 M potassium tert-butoxide in THF (235 mL), a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature before being re-cooled to 0 °C.

-

-

Olefination Reaction:

-

A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise to the cooled phosphonate carbanion solution.

-

The ice bath is removed, and the reaction mixture is stirred at ambient temperature for approximately 64 hours.

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is partitioned between diethyl ether and water.

-

The aqueous layer is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Expected Outcome:

This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile with a high yield (approximately 89%).[8][11] The product can be used in subsequent steps without further purification.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ruxolitinib.[1][2] Ruxolitinib is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which is crucial in the pathogenesis of various myeloproliferative neoplasms.

Role in the Synthesis of Ruxolitinib

In the synthesis of Ruxolitinib, this compound undergoes a Michael addition reaction with a pyrazole derivative, followed by a series of transformations to yield the final API. The cyclopentyl group is a critical pharmacophore that contributes to the binding affinity and selectivity of Ruxolitinib for the JAK enzymes.

Caption: Logical flow from this compound to Ruxolitinib.

The JAK-STAT Signaling Pathway

The therapeutic effect of Ruxolitinib, and thus the importance of its precursor this compound, is rooted in its ability to inhibit the JAK-STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.

Other Applications

Beyond its prominent role in the synthesis of Ruxolitinib, this compound serves as a versatile intermediate in other areas of organic synthesis. Its unique structure makes it a valuable building block for the creation of specialty polymers with enhanced properties and for the development of novel drug candidates.[1][2] The reactivity of the nitrile group and the double bond allows for a variety of chemical transformations, making it a useful scaffold in medicinal chemistry and materials science.[1]

Conclusion

This compound has evolved from a relatively niche chemical to a cornerstone intermediate in the pharmaceutical industry. Its history is a testament to the enabling power of organic synthesis in modern medicine. While its "discovery" may not be a singular event, its importance is undeniable, driven by the therapeutic success of Ruxolitinib. This guide has provided a detailed overview of its properties, synthesis, and applications, underscoring its continued relevance to researchers and professionals in drug development and chemical synthesis. The efficient and scalable synthesis of this compound remains a key focus, ensuring the continued availability of life-saving medications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Cyclopentyl-acrylonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scbt.com [scbt.com]

- 5. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | 591769-05-0 [chemicalbook.com]

- 9. arlifesciences.com [arlifesciences.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Uncharted Therapeutic Potential of 3-Cyclopentylacrylonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (CPAN), a versatile chemical intermediate, is gaining recognition not just for its crucial role in the synthesis of blockbuster drugs like the JAK inhibitor Ruxolitinib, but also for the emerging biological activities of its derivatives. This technical guide delves into the current understanding of the potential therapeutic applications of CPAN and its related compounds, with a primary focus on their antifungal and anti-parasitic properties. While direct biological data on CPAN itself is limited, this document consolidates the available quantitative data, detailed experimental methodologies, and putative mechanisms of action for structurally related acrylonitrile derivatives. This guide aims to serve as a comprehensive resource to stimulate further research and development into this promising chemical scaffold.

Introduction

This compound (CPAN) is an α,β-unsaturated nitrile featuring a cyclopentyl group.[1] Its significance in the pharmaceutical industry is well-established as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The unique structural combination of a reactive acrylonitrile moiety and a lipophilic cyclopentyl ring makes it an attractive scaffold for the development of novel therapeutic agents.[2] While CPAN is primarily utilized as a synthetic intermediate, recent studies on related acrylonitrile derivatives have unveiled a spectrum of potential biological activities, including antifungal and anti-parasitic effects, suggesting that the CPAN backbone may harbor intrinsic bioactivity worthy of exploration.[3][4]

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This method involves the condensation of cyclopentanecarbaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF).[5]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound[1][7]

-

A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is slowly added to a 1.0 M solution of potassium tert-butoxide in THF (235 mL) at 0 °C.

-

The reaction mixture is warmed to room temperature and then cooled back to 0 °C.

-

A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise.

-

The mixture is warmed to ambient temperature and stirred for 64 hours.

-

The reaction is quenched with water and partitioned between diethyl ether and water.

-

The aqueous layer is extracted multiple times with diethyl ether and ethyl acetate.

-

The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

Potential Biological Activities

While this compound itself is not extensively studied for direct biological effects, its structural analogs and derivatives have demonstrated promising activities against various pathogens.

Antifungal Activity

Derivatives of acrylonitrile have been investigated for their potential as antifungal agents.[6][7][8] Molecular docking studies have suggested that some benzimidazole-acrylonitrile hybrids may act as fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9] Another proposed mechanism for certain 2-cyanoacrylate derivatives is the inhibition of Myosin-5, a protein crucial for fungal growth and morphogenesis.[6]

Although no specific quantitative data for this compound is available, the following table summarizes the activity of some related acrylonitrile derivatives against various fungal species.

| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis | EC50 = 1.96 - 4.69 mg/L | |

| 2-Cyanoacrylate derivatives | Fusarium graminearum | EC50 = 0.326 µg/mL | [6] |

| Amide derivatives containing cyclopropane | Candida albicans | MIC80 = 16 µg/mL | [10] |

| Nitrofuran derivatives | Histoplasma capsulatum | MIC90 = 0.48 µg/mL | [11] |

| Nitrofuran derivatives | Paracoccidioides brasiliensis | MIC90 = 0.48 µg/mL | [11] |

| Nitrofuran derivatives | Trichophyton rubrum | MIC90 = 0.98 µg/mL | [11] |

| Nitrofuran derivatives | Candida spp. | MIC90 = 3.9 µg/mL | [11] |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Cryptococcus neoformans | MIC up to 8 μg/mL | [12] |

Table 1: Antifungal Activity of Acrylonitrile Derivatives

This protocol describes a general method for assaying SDH activity, which can be adapted to screen for inhibitors.

-

Sample Preparation: Isolate mitochondria from the target fungal cells or use cell homogenates.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM Tris-SO4, pH 7.4, 250 mM sucrose, 2 mM MgSO4, 1 mM K2SO4).

-

Assay:

-

Add the sample (mitochondria or homogenate) to the reaction buffer.

-

Add the substrate, succinate (e.g., 5 mM).

-

Add an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), and a redox intermediate like phenazine methosulfate (PMS).

-

Add the test compound (potential inhibitor) at various concentrations.

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm. The rate of color change is proportional to the SDH activity.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Anti-parasitic Activity

Several studies have highlighted the potent activity of acrylonitrile derivatives against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[4] The mechanism of action appears to involve the induction of an apoptosis-like programmed cell death in the parasites.[9]

| Compound | Parasite | Activity (IC50) | Host Cell Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Acrylonitrile Derivative 3 | L. amazonensis (amastigote) | - | - | 6 | [5] |

| Acrylonitrile Derivative 3 | T. cruzi (amastigote) | - | - | 7.4 | [5] |

| PAC-1 | T. cruzi (epimastigote) | 14.12 µM | 25.70 µM (mammalian cells) | 1.82 | [9] |

| Citral | T. cruzi (epimastigote) | 14 ± 1.5 μg/mL | - | - | [2] |

| Citral | T. cruzi (trypomastigote) | 22 ± 1.4 μg/mL | - | - | [2] |

| Citral | T. cruzi (amastigote) | 74 ± 4.4 μg/mL | - | - | [2] |

Table 2: Anti-parasitic Activity of Acrylonitrile Derivatives and Related Compounds

-

Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium supplemented with 10% FBS).

-

Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds.

-

Inoculation: Add parasites to each well to a final concentration of 10^5 parasites per well.

-

Viability Assay: Add a cell viability reagent (e.g., alamarBlue) to each well.

-

Incubation: Incubate the plate for 72 hours at 26°C.

-

Measurement: Measure the fluorescence (e.g., 544 nm excitation, 590 nm emission) to determine parasite viability.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

The induction of apoptosis-like cell death in parasites by acrylonitrile derivatives likely involves the modulation of specific signaling pathways. In Leishmania, the PI3K/Akt and MAPK signaling pathways are known to play crucial roles in regulating apoptosis.[1][13][14] Inhibition of pro-survival pathways like PI3K/Akt and activation of pro-apoptotic pathways like MAPK can lead to parasite death. In T. cruzi, metacaspase 3 (TcMCA3) is a key protein involved in the apoptotic process.[9]

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. While the anti-parasitic activities of some acrylonitrile analogs are well-documented with quantitative data and mechanistic insights, the antifungal potential remains largely speculative and requires significant further investigation.

Future research should focus on:

-

Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives against a broad panel of fungal and parasitic pathogens to identify lead compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural requirements for optimal activity and guide the design of more potent analogs.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds in both fungi and parasites through experimental validation of computational predictions.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in animal models of infection.

The information compiled in this technical guide provides a solid foundation for initiating such research endeavors, with the ultimate goal of developing novel and effective treatments for infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of programmed cell death in Trypanosoma cruzi by Lippia alba essential oils and their major and synergistic terpenes (citral, limonene and caryophyllene oxide) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Procaspase-activating compound-1 induces apoptosis in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, notably the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2] The document details the synthesis of this compound, explores the diverse chemical transformations of its nitrile functionality—including hydrolysis, reduction, and addition of organometallic reagents—and examines the cycloaddition potential of its α,β-unsaturated system. Each section includes detailed experimental protocols, quantitative data where available, and mechanistic insights. Furthermore, this guide elucidates the role of this compound in drug development by providing a detailed overview of the JAK-STAT signaling pathway and the mechanism of action of Ruxolitinib.

Introduction

This compound, with the chemical formula C₈H₁₁N, is an α,β-unsaturated nitrile.[2] Its structure, featuring a cyclopentyl group, a carbon-carbon double bond, and a nitrile group, confers a unique reactivity profile that is leveraged in organic synthesis.[2] The electron-withdrawing nature of the nitrile group polarizes the molecule, making the β-carbon susceptible to nucleophilic attack and the nitrile carbon itself a site for various transformations. This versatility has positioned this compound as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapies.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 591769-05-0 | [4] |

| Molecular Formula | C₈H₁₁N | [4] |

| Molecular Weight | 121.18 g/mol | [4] |

| Boiling Point | 209.0 ± 9.0 °C (Predicted) | [4] |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde, in this case, cyclopentanecarbaldehyde. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the more stable (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Reaction Scheme:

Materials:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then re-cooled to 0 °C.

-

A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise.

-

The reaction is warmed to ambient temperature and stirred for 64 hours.[1]

-

The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether and twice with ethyl acetate.[1]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

Quantitative Data:

-

Yield: 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[1]

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H). | [1] |

| ¹³C NMR (Predicted) | Approximate shifts: Alkene carbons (100-150 ppm), Nitrile carbon (~117 ppm), Cyclopentyl carbons (25-45 ppm). | [5][6] |

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[2] This reaction is crucial in synthetic pathways where a carboxylic acid moiety is required.

Reaction Scheme:

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

A mixture of this compound and a 1:1 solution of concentrated hydrochloric acid and water is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-cyclopentylacrylic acid.[7]

Quantitative Data:

-

Yield: While a specific yield for 3-cyclopentylpropionic acid from a different synthetic route is reported as 74-79%, the hydrolysis of nitriles generally proceeds in good to excellent yields.[7]

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] This transformation is fundamental for introducing an amino group.

Reaction Scheme:

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flask under an inert atmosphere and cooled to 0 °C.

-

A solution of this compound in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.[9]

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

-

The solvent is removed under reduced pressure to afford 3-cyclopentylpropylamine.[10]

Quantitative Data:

-

Yield: The reduction of nitriles to primary amines with LiAlH₄ typically results in high yields, often exceeding 80%.

Reaction with Organometallic Reagents

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine, which upon hydrolysis, yields a ketone.[2]

Reaction Scheme:

Materials:

-

This compound

-

Methylmagnesium bromide (Grignard reagent) solution in diethyl ether

-

Anhydrous diethyl ether

-

Aqueous solution of an acid (e.g., HCl) for workup

Procedure:

-

A solution of this compound in anhydrous diethyl ether is cooled in an ice bath under an inert atmosphere.

-

The methylmagnesium bromide solution is added dropwise with stirring.[11]

-

The reaction mixture is stirred for a period at room temperature to ensure completion.

-

The reaction is quenched by the slow addition of an aqueous acid solution.[11]

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed, dried, and concentrated to give the ketone product.

Quantitative Data:

-

Yield: Grignard reactions with nitriles are generally efficient, with yields often in the range of 60-90%.

Reactivity of the α,β-Unsaturated System: Cycloaddition Reactions

The conjugated double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[12] The electron-withdrawing nitrile group activates the double bond for this type of transformation.

Representative Experimental Protocol: Diels-Alder Reaction

Reaction Scheme:

Materials:

-

This compound

-

Butadiene (can be generated in situ from 3-sulfolene)

-

A high-boiling solvent (e.g., xylene or toluene)

-

Sealed reaction vessel

Procedure:

-

This compound and a source of butadiene are placed in a sealed tube with a suitable solvent.[13]

-

The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours.[13]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to isolate the cyclohexene product.

Quantitative Data:

-

Yield: Diels-Alder reactions can have variable yields depending on the substrates and reaction conditions. For activated dienophiles, yields can be moderate to good.

Application in Drug Development: Synthesis of Ruxolitinib and the JAK-STAT Pathway

This compound is a crucial intermediate in the synthesis of Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2).[14] Ruxolitinib is used to treat myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.

Synthesis of a Ruxolitinib Intermediate

A key step in the synthesis of Ruxolitinib involves the Michael addition of a pyrazole derivative to an activated form of this compound.[15]

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is essential for hematopoiesis, immune response, and inflammation.

Simplified Overview of the Pathway:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor.

-

STAT Dimerization and Translocation: Signal Transducer and Activator of Transcription (STAT) proteins bind to these phosphorylated sites, and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Ruxolitinib's Point of Inhibition:

Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2. By blocking the activity of these kinases, Ruxolitinib prevents the phosphorylation and activation of STATs, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the proliferation of hematopoietic cells and the production of inflammatory cytokines.

Visualizations

Experimental Workflows and Signaling Pathways

Conclusion

This compound is a versatile and synthetically valuable molecule, primarily owing to the reactivity of its nitrile group and its α,β-unsaturated system. The ability to transform the nitrile moiety into carboxylic acids, amines, or ketones through well-established synthetic protocols makes it an important precursor in the development of complex molecules. Its role as a key intermediate in the synthesis of the JAK inhibitor Ruxolitinib underscores its significance in the pharmaceutical industry. This guide has provided an in-depth overview of its synthesis, reactivity, and application, offering valuable insights and detailed protocols for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound | 591769-05-0 [smolecule.com]

- 3. gneechem.com [gneechem.com]

- 4. This compound | 591769-05-0 [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Workup [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. sciforum.net [sciforum.net]

- 14. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]